molecular formula C11H15FN2O4S2 B2752995 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide CAS No. 1448052-05-8

3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide

Cat. No.: B2752995
CAS No.: 1448052-05-8
M. Wt: 322.37
InChI Key: VNVFYXLAVDAODZ-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide is an organic compound that features a sulfonyl group attached to a fluorophenyl ring and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N,N-dimethylazetidine-1-sulfonamide under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity. The fluorophenyl ring may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluorobenzenesulfonamide
  • N,N-dimethylazetidine-1-sulfonamide
  • 4-fluorophenylsulfonyl chloride

Uniqueness

3-((4-fluorophenyl)sulfonyl)-N,N-dimethylazetidine-1-sulfonamide is unique due to the combination of the fluorophenyl and azetidine rings, which imparts distinct chemical and biological properties. The presence of the sulfonyl group enhances its reactivity and potential for forming strong interactions with biological targets .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N,N-dimethylazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O4S2/c1-13(2)20(17,18)14-7-11(8-14)19(15,16)10-5-3-9(12)4-6-10/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVFYXLAVDAODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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